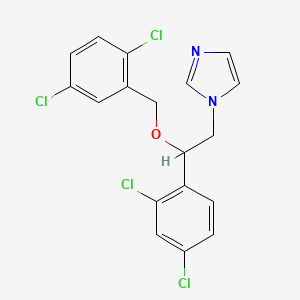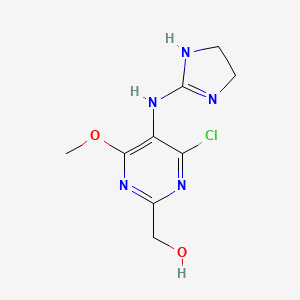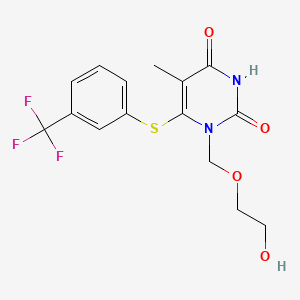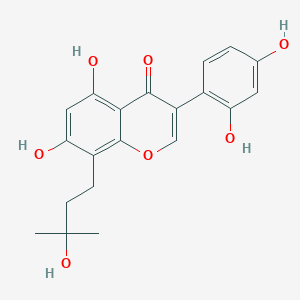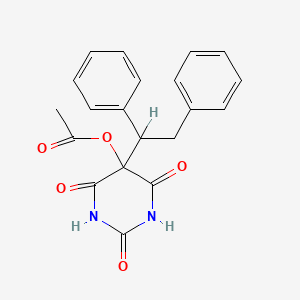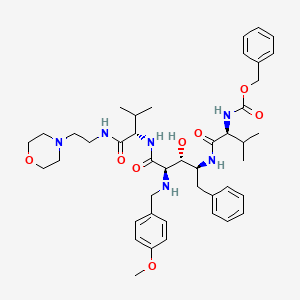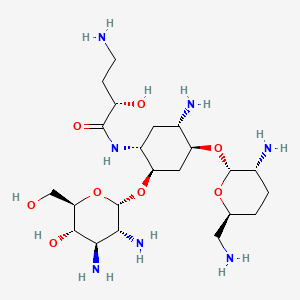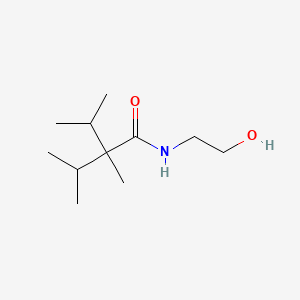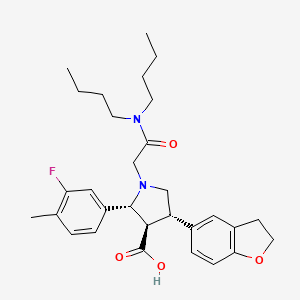
Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexanone core substituted with p-chlorobenzylamino and phenyl groups, and it is often used in its hydrochloride salt form to enhance its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride typically involves multiple steps. One common method includes the condensation of cyclohexanone with p-chlorobenzylamine and phenylamine under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects.
類似化合物との比較
Similar Compounds
Cyclohexanone derivatives: These compounds share the cyclohexanone core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzylamine derivatives: Compounds with similar benzylamine structures may exhibit comparable biological activities.
Phenyl-substituted compounds:
Uniqueness
Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
CAS番号 |
96783-25-4 |
|---|---|
分子式 |
C19H21Cl2NO |
分子量 |
350.3 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methylamino]-2-phenylcyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C19H20ClNO.ClH/c20-17-11-9-15(10-12-17)14-21-19(13-5-4-8-18(19)22)16-6-2-1-3-7-16;/h1-3,6-7,9-12,21H,4-5,8,13-14H2;1H |
InChIキー |
REOGGMVDMKUNSB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2)NCC3=CC=C(C=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


